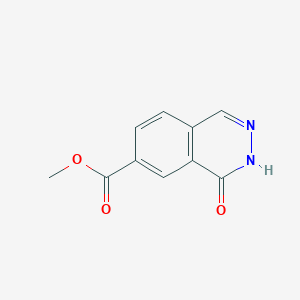

Methyl 4-oxo-3H-phthalazine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or significance in various applications.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, reactivity, etc.Aplicaciones Científicas De Investigación

Synthesis of Cyclic and Bicyclic β-Amino Acids Derivatives

Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate has been used as a precursor for the preparation of derivatives of β-proline, nipecotic acid, as well as indolizine-6- and quinolizine-3-carboxylic acids, highlighting its versatility in synthetic organic chemistry (Tishkov, Reissig, & Ioffe, 2002).

Asymmetrical Formal [3 + 3]-Cycloaddition Reactions

The compound has been involved in dirhodium(II) carboxylate catalyzed reactions between nitrones and a β-TBSO-substituted vinyldiazoacetate to produce 3,6-dihydro-1,2-oxazines, showcasing its role in generating dipolar intermediates with high enantiocontrol (Wang, Xu, Zavalij, & Doyle, 2011).

Antimicrobial Activity

A series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives were synthesized from Methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, showing antimicrobial activity against various bacteria and fungi strains. This research demonstrates the potential of Methyl 4-oxo-3H-phthalazine-6-carboxylate derivatives in developing new antimicrobial agents (Sridhara et al., 2010).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.

Direcciones Futuras

This involves predicting or suggesting further studies that could be done based on the known properties and applications of the compound.

For a specific compound, you may need to refer to scientific literature or databases. Please note that not all compounds will have information available for all these categories. If you have a different compound or a more specific question about this compound, feel free to ask!

Propiedades

IUPAC Name |

methyl 4-oxo-3H-phthalazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-5-11-12-9(13)8(7)4-6/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIQCOSVDOLPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=NNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B2687090.png)

![3-{4-[2,6-bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2687097.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2687101.png)

![1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2687104.png)

![N,N-dimethyl-N-[4-(3'-methyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]amine](/img/structure/B2687108.png)

![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2687110.png)

![Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2687112.png)